molecular formula C22H32O3 B1250248 (+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid

(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid

Cat. No. B1250248
M. Wt: 344.5 g/mol
InChI Key: CSXQXWHAGLIFIH-VUARBJEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent. It has a role as a metabolite.

Scientific Research Applications

Lipid Mediators in Inflammation Resolution

Resolvins and protectins, derived from fatty acids like docosahexaenoic acid (DHA), play a crucial role in the self-limited resolution of inflammation. A study developed an assay to measure these lipid mediators in human blood following n-3 fatty acid supplementation, underscoring their significance in inflammation management (Mas et al., 2012).

Tissue Regeneration and Infectious Challenge Response

Novel bioactive chemical signals in tissue regeneration and resolution of infection have been discovered in various biological samples, including human blood and spleens from infected mice. These molecules are based on a docosahexaenoate backbone and demonstrate significant potential in controlling host responses and promoting tissue regeneration (Dalli et al., 2015).

Antiinflammatory and Proresolving Actions

A study revealed that specific mediators derived from DHA, like maresins, exhibit potent antiinflammatory and proresolving activities. These mediators are synthesized by macrophages and may contribute to DHA's beneficial effects in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

Metabolism of Resolvins

Resolvins derived from docosapentaenoic acid (DPAn-6) share structural and functional similarities with DHA-derived resolvins. Their biological production and pharmacokinetic profiles offer insights into their stability and potential as drug candidates for inflammatory conditions (Dangi et al., 2010).

Stereoselective Synthesis of Lipid Mediators

The chemical synthesis of maresin-like lipid mediators, which are structurally related to DHA derivatives, highlights the importance of stereochemistry in producing bioactive compounds. These synthesized mediators match their naturally produced counterparts and demonstrate significant biological activity (Hong et al., 2019).

Neuroprotective and Anti-Inflammatory Compounds

Research on the structure and synthesis of neuroprotectin D1, a novel anti-inflammatory compound derived from DHA, shows the potential of these fatty acids in producing bioactive molecules with health benefits (Butovich, 2005).

properties

Product Name

(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+

InChI Key

CSXQXWHAGLIFIH-VUARBJEWSA-N

Isomeric SMILES

CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O

SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

Canonical SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
Reactant of Route 2
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
Reactant of Route 3
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
Reactant of Route 4
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
Reactant of Route 5
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
Reactant of Route 6
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid

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